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molecular formula C5H3ClF2N2 B3040336 5-Chloro-3,6-difluoropyridin-2-amine CAS No. 189281-75-2

5-Chloro-3,6-difluoropyridin-2-amine

Cat. No. B3040336
M. Wt: 164.54 g/mol
InChI Key: ZJBWTBQUJBHTHS-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To 25 ml of methanol were added 2.7 g of 2-amino-4-bromo-5-chloro-3,6-difluoropyridine and 1.15 g of triethylamine together with 0.145 g of 10% palladium on carbon, and the mixture was hydrogenated at room temperature for 1.5 hours. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. To the residue was added 50 ml of chloroform, and the mixture was washed with 30 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting colorless flake crystals were dispersed in a mixed solution of diisopropylether and n-hexane (1:2), and collected by filtration to obtain 1.62 g of the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
2-amino-4-bromo-5-chloro-3,6-difluoropyridine
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.145 g
Type
catalyst
Reaction Step One
Quantity
1.15 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.[NH2:3][C:4]1[C:9]([F:10])=[C:8](Br)[C:7]([Cl:12])=[C:6]([F:13])[N:5]=1>[Pd].C(N(CC)CC)C>[NH2:3][C:4]1[C:9]([F:10])=[CH:8][C:7]([Cl:12])=[C:6]([F:13])[N:5]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
2-amino-4-bromo-5-chloro-3,6-difluoropyridine
Quantity
2.7 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1F)Br)Cl)F
Name
Quantity
0.145 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1.15 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent and the like were distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 50 ml of chloroform
WASH
Type
WASH
Details
the mixture was washed with 30 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting colorless flake crystals were dispersed in a mixed solution of diisopropylether and n-hexane (1:2)
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=NC(=C(C=C1F)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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